
4-Methylhex-1-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhex-1-yn-3-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H10O, and it is known for its unique structural properties, which include a triple bond at the first carbon and a ketone group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylhex-1-yn-3-one can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with methyl iodide, followed by oxidation to introduce the ketone functionality. Another method includes the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as palladium or copper to facilitate the coupling reactions, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or ketones.
Aplicaciones Científicas De Investigación
4-Methylhex-1-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylhex-1-yn-3-one involves its reactivity with various molecular targets. The triple bond and ketone group make it a versatile compound that can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing structures, making it valuable in synthetic chemistry.
Comparación Con Compuestos Similares
3-Hexyn-2-one: Similar structure but with the triple bond at the second carbon.
4-Methylhex-2-yn-1-ol: Contains a hydroxyl group instead of a ketone.
2-Methyl-3-butyn-2-ol: A smaller alkyne with a hydroxyl group.
Uniqueness: 4-Methylhex-1-yn-3-one is unique due to its specific placement of the triple bond and ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications.
Propiedades
Número CAS |
72839-10-2 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
4-methylhex-1-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h2,6H,4H2,1,3H3 |
Clave InChI |
NRJZFWOUJJREBG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




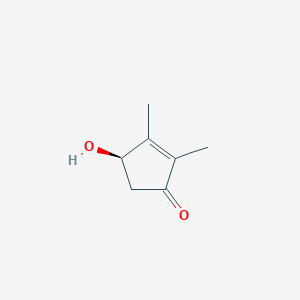

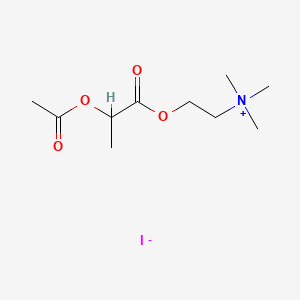
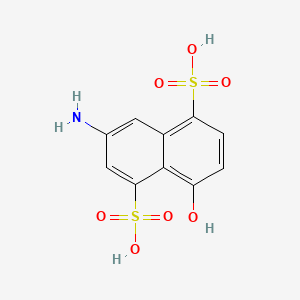
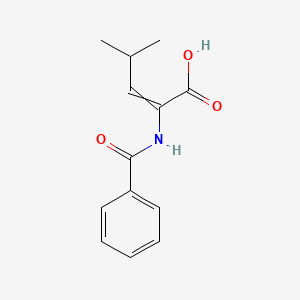
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
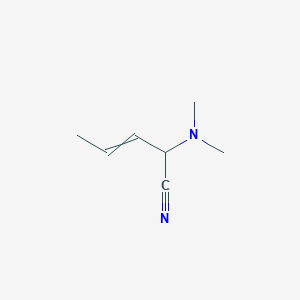

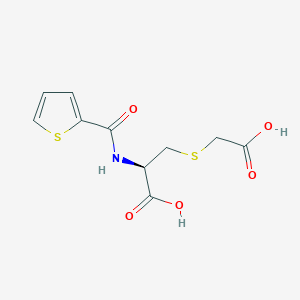


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
